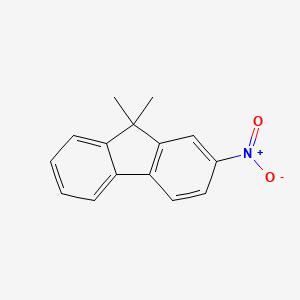
9,9-Dimethyl-2-nitro-9H-fluorene
Overview
Description
9,9-Dimethyl-2-nitro-9H-fluorene is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
9,9-Dimethyl-2-nitro-9H-fluorene is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and materials science. This article explores the compound's biological activity, focusing on its interactions with cellular mechanisms, potential therapeutic applications, and biochemical properties.
Chemical Structure and Properties
This compound is characterized by its fluorene backbone with two methyl groups and a nitro group attached. The structural formula can be represented as follows:
This configuration influences its reactivity and interactions with biological systems.
The biological activity of this compound is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, the compound modulates the expression of genes involved in xenobiotic metabolism, particularly those encoding cytochrome P450 enzymes . This modulation can lead to significant changes in metabolic pathways, affecting how cells respond to various xenobiotics and endogenous compounds.
Biochemical Pathways
The interaction with cytochrome P450 enzymes can result in either inhibition or activation of these enzymes' catalytic activities. Such modulation can profoundly influence metabolic processes within cells, potentially leading to altered levels of metabolites that are crucial for cellular function.
Cellular Effects
Research indicates that this compound affects several cellular processes:
- Cell Signaling : It influences signaling pathways associated with AhR, impacting gene expression related to detoxification and metabolism.
- Metabolic Enzyme Activity : The compound alters the activity of metabolic enzymes, leading to changes in cellular metabolism .
Case Studies
- Cytochrome P450 Interaction : A study demonstrated that this compound binds to the active site of cytochrome P450 enzymes, leading to significant alterations in enzyme activity. This interaction was quantified using kinetic assays that measured the rate of substrate metabolism before and after exposure to the compound.
- Cellular Toxicity : Another investigation assessed the cytotoxic effects of this compound on various cell lines. Results indicated dose-dependent toxicity, with higher concentrations leading to increased cell death through apoptosis pathways .
Table of Biological Activities
Properties
IUPAC Name |
9,9-dimethyl-2-nitrofluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVINZCDHRVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677323 | |
| Record name | 9,9-Dimethyl-2-nitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605644-46-0 | |
| Record name | 9,9-Dimethyl-2-nitro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















